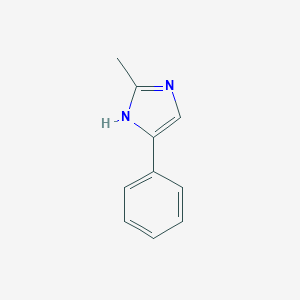

2-Methyl-4-phenyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMIILSQQVFWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344047 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-48-5 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Strategy: The Debus-Radziszewski Reaction

The most common and efficient method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This robust one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the specific synthesis of this compound, the reactants are phenylglyoxal (the 1,2-dicarbonyl compound), acetaldehyde (the aldehyde), and ammonium acetate (the ammonia source).

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of phenylglyoxal and ammonia, which then condenses with acetaldehyde to form the imidazole ring. Modern variations of this method often employ techniques such as ultrasonic irradiation to enhance reaction rates and yields.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the one-pot condensation of phenylglyoxal monohydrate, acetaldehyde, and ammonium acetate. The data highlights a green chemistry approach utilizing ultrasonic irradiation.

| Parameter | Value | Reference |

| Yield | 65% | [1] |

| Reaction Time | 45 minutes | [1] |

| Temperature | Room Temperature | [1] |

| Method | Ultrasonic Irradiation | [1] |

Experimental Workflow

The logical flow of the synthesis of this compound is depicted in the following workflow diagram.

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the efficient, one-pot synthesis of 2-aryl-4-phenyl-1H-imidazoles under ultrasonic irradiation.[1]

Materials:

-

Phenylglyoxal monohydrate (1 mmol)

-

Acetaldehyde (1 mmol)

-

Ammonium acetate (3 mmol)

-

Methanol

Equipment:

-

Branson ultrasonic cleaner (Model-5510, frequency 42 KHz, output power 135 Watts) or equivalent

-

Round-bottom flask

-

Syringe

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a threefold excess of ammonium acetate (3 mmol) in methanol (2 mL).

-

Sonication and Addition: Place the flask in an ultrasonic cleaner at room temperature. Begin ultrasonic irradiation and slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise via a syringe over a period of 15 minutes.

-

Aldehyde Addition: Following the addition of the phenylglyoxal solution, add acetaldehyde (1 mmol) to the reaction mixture.

-

Reaction Monitoring: Continue the ultrasonic irradiation for the time specified in the data table (45 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Signaling Pathway Diagram

The following diagram illustrates the general reaction pathway for the Debus-Radziszewski synthesis of this compound.

Caption: General pathway of the Debus-Radziszewski imidazole synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, spectroscopic data, synthesis, and potential biological relevance, presenting data in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound, with the chemical formula C₁₀H₁₀N₂, is an aromatic heterocyclic organic compound. It exists in tautomeric forms, with the IUPAC name often cited as 2-methyl-5-phenyl-1H-imidazole. For the purpose of this guide, we will refer to it by its common name.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem |

| CAS Number | 13739-48-5 | PubChem |

| IUPAC Name | 2-methyl-5-phenyl-1H-imidazole | PubChem |

| Melting Point | 180-183 °C (for tautomer 4-Methyl-2-phenylimidazole) | Sigma-Aldrich |

| XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Topological Polar Surface Area | 28.7 Ų | PubChem |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. The key mass-to-charge ratio (m/z) peaks observed in the mass spectrum are presented below.

| Peak | m/z | Relative Intensity |

| Molecular Ion [M]⁺ | 158 | High |

| Fragment 1 | 157 | High |

| Fragment 2 | 89 | Medium |

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Imidazole CH | 7.0 - 7.5 | s |

| Phenyl H (ortho) | 7.6 - 7.8 | m |

| Phenyl H (meta, para) | 7.2 - 7.4 | m |

| Methyl H | 2.3 - 2.5 | s |

| Imidazole NH | 10 - 12 | br s |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| Imidazole C=N | ~145 |

| Imidazole C-Ph | ~135 |

| Imidazole C-H | ~120 |

| Phenyl C (ipso) | ~130 |

| Phenyl C-H | 125 - 129 |

| Methyl C | ~14 |

Experimental Protocols

Synthesis of this compound via Radziszewski Reaction

The Radziszewski imidazole synthesis is a classic and versatile method for the preparation of substituted imidazoles.[1][2][3] This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Materials:

-

1-Phenyl-1,2-propanedione (dicarbonyl compound)

-

Formaldehyde (aldehyde)

-

Ammonium acetate (ammonia source)

-

Glacial acetic acid (solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,2-propanedione (1 equivalent) in glacial acetic acid.

-

Add formaldehyde (1.2 equivalents) and ammonium acetate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-water and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for the analysis of polar nitrogen-containing compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Mandatory Visualizations

Radziszewski Imidazole Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Phenyl-imidazole derivatives are known to be investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), which is a key regulator of immune responses. IDO is implicated in cancer immune evasion.

Caption: Hypothetical inhibition of the IDO pathway by this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the imidazole family. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the physical properties of this compound is crucial for its application in research and drug development, influencing aspects such as formulation, dosage form design, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and relevant synthesis workflows.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other values are inferred from structurally related compounds due to a lack of direct experimental data.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methyl-2-phenyl-1H-imidazole (Isomer) | 2-Phenyl-1H-imidazole (Related Compound) |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₉H₈N₂ |

| Molecular Weight | 158.20 g/mol [1] | 158.20 g/mol | 144.17 g/mol |

| CAS Number | 13739-48-5[1] | 827-43-0 | 670-96-2 |

| Melting Point | Not Experimentally Determined | 180-183 °C | 142-148 °C[2] |

| Boiling Point | Not Experimentally Determined | Not Determined | Not Determined |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Not Determined | Low solubility in chloroalkanes; solubility is generally lower than non-phenyl substituted imidazoles in various organic solvents. |

| pKa | Not Experimentally Determined | Not Determined | Not Determined |

| Appearance | Not specified (likely a solid at room temperature) | Solid | Solid |

Experimental Protocols

Detailed methodologies for determining key physical properties of organic compounds like this compound are provided below.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology for Qualitative Solubility:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To approximately 10-20 mg of the solid compound in a small test tube, add 1 mL of the solvent dropwise with agitation.

-

Observation: Observe if the solid dissolves completely. If it does, the compound is soluble. If it does not, it is insoluble. If it partially dissolves, it is sparingly soluble. The observations should be recorded at a specific temperature, typically room temperature.

Methodology for Quantitative Solubility (Shake-Flask Method):

-

Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. The solubility is then expressed in units such as g/100 mL or mol/L.

Synthesis Workflow

The synthesis of 2,4-disubstituted imidazoles like this compound can be achieved through various methods. A common and versatile approach is the Radziszewski synthesis or modifications thereof. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[3][4][5][6]

General Synthesis of 2,4-Disubstituted Imidazoles

A generalized workflow for the synthesis of 2,4-disubstituted imidazoles is depicted below. This can be adapted for the specific synthesis of this compound.

Caption: A generalized workflow for the synthesis of 2,4-disubstituted imidazoles.

Potential Applications and Logical Relationships

While specific signaling pathways for this compound are not well-documented, the broader class of imidazole-containing compounds is known for a wide array of biological activities. The following diagram illustrates the logical relationship between the core imidazole scaffold and its potential therapeutic applications, which drives research and development in this area.

Caption: Logical relationships of the imidazole scaffold to its potential therapeutic applications.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₀H₁₀N₂), the expected molecular ion peak [M]⁺ would be at m/z 158.20. GC-MS data is available in public databases such as SpectraBase.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (around 1450-1650 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Conclusion

This technical guide has summarized the available physical property data for this compound, providing context with data from related compounds where necessary. Standardized experimental protocols for the determination of key physical properties have been outlined to aid researchers in generating reliable data. Furthermore, a general synthesis workflow and a logical diagram of potential applications have been presented to provide a broader understanding of this compound's relevance. Further experimental investigation is required to fully characterize the physical properties of this compound to facilitate its development in various scientific and pharmaceutical applications.

References

- 1. This compound | C10H10N2 | CID 594112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave Assisted Synthesis of Imidazoles - A Review | Bentham Science [eurekaselect.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. While commonly referred to by this name, the strict IUPAC nomenclature is 2-methyl-5-phenyl-1H-imidazole .[1] This discrepancy arises from the numbering convention of the imidazole ring, which prioritizes the lowest possible locant for the substituents. For clarity and consistency with common usage, this guide will use the name this compound.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, supported by detailed experimental protocols and data presentations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | 2-methyl-5-phenyl-1H-imidazole | [1] |

| CAS Number | 13739-48-5 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and widely applicable method for the synthesis of multisubstituted imidazoles is the Radziszewski synthesis. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

General Experimental Protocol for Synthesis (Radziszewski Method)

This protocol is adapted from general procedures for the synthesis of similar 2,4-disubstituted imidazoles.

Materials:

-

1-Phenyl-1,2-propanedione

-

Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-propanedione (1 equivalent) and an excess of ammonium acetate (e.g., 10 equivalents) in glacial acetic acid.

-

Add formaldehyde (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the imidazole ring proton, and the aromatic protons of the phenyl group. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the imidazole ring, and the carbons of the phenyl group. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.20).[2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the imidazole and phenyl rings. |

Note: Specific spectral data for this compound can be found in various databases, though a full, detailed assignment is not always provided.[1][2]

Biological Activities and Potential Mechanisms of Action

While specific biological activity data for this compound is limited in publicly available literature, the broader class of phenyl-imidazole derivatives has demonstrated significant potential in several therapeutic areas. The following sections outline these activities and provide example experimental protocols for their evaluation. It is important to note that these are representative protocols and would require optimization for the specific compound.

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazole derivatives.[3] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

-

MAP Kinase Pathway: This pathway is central to regulating cell growth, differentiation, and apoptosis. Imidazole derivatives have been shown to modulate this pathway.

-

PI3K/Akt Pathway: This is a critical cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[4][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound stock solution in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal drugs and also exhibit antibacterial properties. Their mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

-

Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound stock solution in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.

Enzyme Inhibition

Many imidazole-containing compounds are known to be potent enzyme inhibitors, targeting classes such as cyclooxygenases (COXs) and kinases.[19]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX enzymes.[20]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

This compound stock solution in DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

-

Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set time period.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by imidazole derivatives.

Caption: General experimental workflow for this compound.

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific biological data for this exact molecule is not extensively available, the broader family of phenyl-imidazole derivatives has shown promising activity as anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its analogues. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. jocpr.com [jocpr.com]

- 19. brieflands.com [brieflands.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 2-Methyl-4-phenyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers in drug discovery and materials science.

Crystallographic Data and Molecular Structure

The three-dimensional arrangement of atoms in crystalline this compound has been determined by X-ray crystallography. The compound crystallizes in the trigonal crystal system with the space group R-3. This specific arrangement dictates the packing of the molecules in the solid state and influences the material's bulk properties.

A summary of the key crystallographic data is presented in Table 1. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystallography Open Database (COD) ID | 2021313 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 29.196 |

| b (Å) | 29.196 |

| c (Å) | 5.4212 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

The molecular structure of this compound consists of a central imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. The precise bond lengths and angles that define this geometry are crucial for understanding its chemical reactivity and potential interactions with biological targets. While the complete list of bond lengths and angles is extensive and typically found in the Crystallographic Information File (CIF), a representative selection of key intramolecular distances and angles is provided in Table 2.

Table 2: Selected Interatomic Distances and Angles (Representative)

| Bond/Angle | Value (Å or °) |

| C-C (imidazole ring) | Data not available in search results |

| C-N (imidazole ring) | Data not available in search results |

| C-C (phenyl ring) | Data not available in search results |

| C-C (imidazole-phenyl link) | Data not available in search results |

| N-C-N (imidazole ring) | Data not available in search results |

| C-C-C (phenyl ring) | Data not available in search results |

Note: Detailed bond lengths and angles are best obtained from the primary crystallographic publication or a dedicated crystallographic database.

Experimental Protocols

The synthesis and crystallization of this compound and its analogs are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following sections describe a generalized experimental protocol based on established methods for the synthesis of substituted imidazoles.

Synthesis of this compound

A common and effective method for the synthesis of 2,4-disubstituted imidazoles is through a one-pot condensation reaction. This approach involves the reaction of three key components in a suitable solvent.

Reagents and Materials:

-

Benzaldehyde

-

A 1,2-dicarbonyl compound (e.g., methylglyoxal)

-

Ammonium acetate

-

Glacial acetic acid (or another suitable solvent)

Procedure:

-

A mixture of benzaldehyde (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and ammonium acetate (2-3 equivalents) is prepared.

-

The reagents are dissolved in a suitable solvent, such as glacial acetic acid.

-

The reaction mixture is heated to reflux for a period of 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate, crude this compound, is collected by filtration.

-

The crude product is washed with water and then dried.

Purification and Crystallization

To obtain a product of high purity suitable for crystallographic analysis, the crude compound must be recrystallized.

Reagents and Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, acetone)

Procedure:

-

The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for an extended period.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Logical Workflow for Synthesis and Structural Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation.

Caption: Logical workflow for the synthesis and structural analysis of this compound.

Biological Context and Signaling Pathways

While the primary focus of this guide is the crystal structure, it is noteworthy that imidazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities. Studies on related 4-aryl-2-methyl-1H-imidazoles have explored their potential as antifungal agents. However, at present, there is no specific, well-defined signaling pathway in which this compound is known to be a key modulator. Future research in this area could elucidate its mechanism of action and potential therapeutic applications.

The structural and procedural information provided herein serves as a foundational resource for further investigation into the chemical and biological properties of this compound.

An In-depth Technical Guide on the Spectroscopic Data of 2-Methyl-4-phenyl-1H-imidazole

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-4-phenyl-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Molecular Structure:

Chemical Formula: C₁₀H₁₀N₂

Molecular Weight: 158.20 g/mol [1][2]

CAS Registry Number: 13739-48-5[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ) ppm (Predicted/Reported in similar structures) | Multiplicity | Integration |

| -CH₃ | ~2.3-2.5 | Singlet | 3H |

| Imidazole C5-H | ~7.1-7.3 | Singlet | 1H |

| Phenyl H (ortho) | ~7.7-7.9 | Multiplet | 2H |

| Phenyl H (meta, para) | ~7.2-7.5 | Multiplet | 3H |

| N-H | ~12.0-13.0 (broad) | Singlet | 1H |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. Data for similar structures can be found in various sources.[3][4][5]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon | Chemical Shift (δ) ppm (Predicted/Reported in similar structures) |

| -CH₃ | ~14-16 |

| Imidazole C2 | ~145-148 |

| Imidazole C4 | ~135-138 |

| Imidazole C5 | ~115-120 |

| Phenyl C1 (ipso) | ~130-135 |

| Phenyl C (ortho, meta, para) | ~125-129 |

Note: The specific chemical shifts can vary based on the solvent and experimental conditions. Information on related compounds is available in the literature.[3][6][7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (imidazole) | 3300-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (imidazole ring) | 1580-1650 |

| C=C Stretch (aromatic ring) | 1450-1600 |

Note: The IR spectrum of imidazole derivatives typically shows a broad N-H stretching band.[3][6][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak [M]⁺ is expected at m/z 158.

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M-H]⁺ |

| 117 | Moderate | Fragmentation product |

| 110 | Moderate | Fragmentation product |

Note: The fragmentation pattern can provide valuable structural information. The full mass spectrum can be viewed in databases such as SpectraBase, though an account may be required.[1][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge (m/z) ratio.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a 2,4-disubstituted-1H-imidazole, which is applicable to this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. This compound | C10H10N2 | CID 594112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

Molecular weight of 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Methyl-4-phenyl-1H-imidazole. The information is intended for an audience with a technical background in chemistry and pharmacology.

Core Compound Data

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound and its close isomer, 4-Methyl-2-phenyl-1H-imidazole. Due to the limited availability of specific experimental data for the title compound, data for its isomer is provided for comparative purposes and is clearly noted.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 13739-48-5 | [1] |

| Melting Point | 180-183 °C | Data for isomer: 4-Methyl-2-phenyl-1H-imidazole.[3] |

| ¹H NMR | Data not available in cited literature for the title compound. | Representative data for related imidazoles are available.[4][5] |

| ¹³C NMR | Data not available in cited literature for the title compound. | PubChem indicates data availability.[1] Tautomerization can complicate solution-phase NMR for phenylimidazoles.[6] |

| IR Spectroscopy | Data not available in cited literature for the title compound. | Representative spectra for imidazole derivatives show characteristic N-H, C=N, and aromatic C-H stretches.[5] |

| Mass Spectrometry | Data not available in cited literature for the title compound. | PubChem indicates GC-MS data availability.[1] |

Experimental Protocols

Representative Synthesis of a Phenyl-imidazole Derivative

While a specific, detailed protocol for this compound was not found in the surveyed literature, a common method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations. The following is an adaptable, representative protocol based on the synthesis of 2,4,5-triphenyl-1H-imidazole, which can be modified for the synthesis of the title compound.[7]

Reaction Scheme (Proposed for this compound):

This synthesis would likely involve the reaction of a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one), an aldehyde (acetaldehyde), and a source of ammonia (e.g., ammonium acetate).

Materials:

-

2-Bromo-1-phenylethan-1-one

-

Acetaldehyde

-

Ammonium acetate

-

Glacial acetic acid (as solvent)

Procedure:

-

In a round-bottom flask, combine 1 molar equivalent of 2-bromo-1-phenylethan-1-one, 1.5 molar equivalents of acetaldehyde, and 5-10 molar equivalents of ammonium acetate.

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound would involve the following analytical techniques.

Biological Activity and Signaling Pathways

Phenyl-imidazole derivatives have been investigated for a range of biological activities. A notable target is the enzyme Indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses.[8][9]

Inhibition of the IDO1 Signaling Pathway

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[8] In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system. The expression of IDO1 by tumor cells leads to the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine pathway metabolites that induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[8][10]

Phenyl-imidazole compounds, such as this compound, are structurally similar to other known IDO1 inhibitors.[8][9] These inhibitors typically function by binding to the heme iron within the active site of the IDO1 enzyme, preventing the binding and subsequent degradation of tryptophan.[8] The inhibition of IDO1 can restore local tryptophan levels, thereby reactivating effector T-cells and reducing the population of immunosuppressive Tregs, which can enhance anti-tumor immunity.

References

- 1. This compound | C10H10N2 | CID 594112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-phenylimidazole 95 827-43-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sctunisie.org [sctunisie.org]

- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Ring: A Cornerstone of Biological Activity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry and biology. Its unique physicochemical properties and versatile biological activities have cemented its role in a vast array of physiological processes and as a core component of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the biological significance of the imidazole moiety, delving into its role in amino acids, enzyme catalysis, cellular signaling, and its profound impact on modern drug discovery and development.

Physicochemical Properties: The Basis of Versatility

The therapeutic and biological versatility of the imidazole nucleus is rooted in its distinct electronic and structural characteristics. As a polar and ionizable aromatic compound, it can significantly enhance the pharmacokinetic properties of drug candidates, addressing common challenges related to solubility and bioavailability.

Table 1: Physicochemical Properties of Imidazole and the Histidine Side Chain

| Property | Imidazole | Histidine Side Chain | Reference |

| Molecular Formula | C₃H₄N₂ | C₃H₅N₂ | |

| Molar Mass ( g/mol ) | 68.08 | ~83.1 | [1] |

| Appearance | White or pale yellow solid | - | [1] |

| Melting Point (°C) | 89-91 | ~287 (decomposes) | [2][3] |

| Boiling Point (°C) | 256 | - | [1][4] |

| Solubility in Water | Highly soluble (633 g/L) | Fairly soluble | [1][5] |

| pKa (Conjugate Acid) | ~7.0 | ~6.0 | [6][7][8] |

| pKa (N-H Acid) | ~14.5 | - | [1][9] |

| Dipole Moment (D) | 3.61 | - | [10] |

The amphoteric nature of the imidazole ring is one of its most critical features. With a pKa of its conjugate acid around 7.0, it can act as both a proton donor and acceptor at physiological pH.[1] This capability is fundamental to its role in biological systems, allowing it to participate in acid-base catalysis and form crucial hydrogen bonds within the active sites of enzymes and receptor binding pockets. The aromatic nature of the ring also facilitates π-π stacking interactions with biological macromolecules.

The Imidazole Ring in Nature's Toolkit

The imidazole moiety is a recurring motif in a variety of essential biological molecules, highlighting its evolutionary importance.

Histidine: The Versatile Amino Acid

The amino acid histidine features an imidazole side chain, rendering it unique among the 20 common amino acids. Its pKa is close to physiological pH, allowing it to readily switch between a protonated and unprotonated state.[7] This property makes histidine a frequent participant in enzymatic reactions, where it can function as a general acid or base catalyst.[7] Furthermore, the imidazole side chain is an excellent ligand for metal ions, such as zinc, copper, and iron, playing a critical role in the structure and function of numerous metalloproteins.[8][11][12]

Histamine: A Potent Signaling Molecule

Derived from the decarboxylation of histidine, histamine is a biogenic amine that acts as a key signaling molecule in various physiological and pathological processes. It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), the histamine H1, H2, H3, and H4 receptors. The binding of histamine to these receptors triggers diverse downstream signaling cascades, modulating everything from gastric acid secretion and neurotransmission to inflammatory and immune responses.

Imidazole in Enzyme Catalysis: The Catalytic Triad

The imidazole ring of histidine is a cornerstone of the catalytic mechanism of many enzymes, most notably the serine proteases like trypsin and chymotrypsin. In these enzymes, a "catalytic triad" composed of serine, histidine, and aspartate residues works in concert to hydrolyze peptide bonds.

In this arrangement, the imidazole ring of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the scissile peptide bond. The resulting negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site. The aspartate residue in the triad serves to orient the histidine residue and stabilize the positive charge that develops on the imidazole ring during the reaction.

Caption: Catalytic mechanism of serine proteases involving the catalytic triad.

Table 2: Kinetic Parameters of Serine Proteases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Trypsin | N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 50 | 0.31 | 6.2 x 10³ | [13] |

| Chymotrypsin | N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 89 | 1.67 | 1.88 x 10⁴ | [13] |

| Chymotrypsin | SAAPFpNA | 22 | 18 | 8.2 x 10⁵ | [9] |

Imidazole in Cellular Signaling

The imidazole ring is a key player in various cellular signaling pathways, acting as a versatile signaling molecule itself or as a crucial component of larger signaling proteins.

Histamine Receptor Signaling

As mentioned, histamine mediates its diverse effects through four distinct GPCRs. The signaling pathways activated by these receptors are summarized below:

-

H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

H2 Receptor: Couples to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

-

H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.

Caption: Simplified histamine receptor signaling pathways.

Table 3: Binding Affinities (Ki) of Common Histamine Receptor Antagonists

| Drug | Target Receptor | K_i (nM) | Reference |

| Cetirizine | H1 | ~6 | [14] |

| Doxylamine | H1 | 2.5 | [15] |

| Cimetidine | H2 | - | |

| Ranitidine | H2 | - | |

| Famotidine | H2 | - |

Two-Component Signaling Systems

In bacteria, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes. The imidazole ring of the histidine residue is central to this phosphotransfer relay.

The Imidazole Ring in Drug Development

The versatile properties of the imidazole ring have made it a "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically used drugs.

Antifungal Agents

A major class of antifungal drugs, the azoles, are characterized by the presence of either an imidazole or a triazole ring. Imidazole-based antifungals, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its function.

Anticancer Agents

The imidazole scaffold is found in a variety of anticancer drugs with diverse mechanisms of action. Imidazole derivatives have been developed as inhibitors of key signaling proteins that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cetirizine - Wikipedia [en.wikipedia.org]

- 15. Doxylamine - Wikipedia [en.wikipedia.org]

Tautomeric Forms of Substituted Imidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. For substituted imidazoles, a scaffold of immense importance in medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is critical for rational drug design. This technical guide provides a comprehensive overview of the tautomeric forms of substituted imidazoles, detailing the structural and environmental factors that govern their equilibrium. It presents quantitative data on tautomeric populations, outlines detailed experimental and computational protocols for their characterization, and visualizes key mechanistic pathways where imidazole tautomerism plays a pivotal role.

Introduction to Imidazole Tautomerism

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in numerous natural products and synthetic bioactive molecules, including the essential amino acid histidine.[1][2] In asymmetrically substituted imidazoles, the proton on the pyrrole-like nitrogen (N-H) can migrate to the pyridine-like nitrogen, resulting in two distinct and energetically non-equivalent tautomers. This phenomenon, known as prototropic tautomerism, is the most prevalent form of tautomerism in imidazoles.[3]

The two primary tautomers are typically designated as the 1,4- (or Nτ-H) and 1,5- (or Nπ-H) forms, depending on the position of the substituent relative to the N-H proton. The equilibrium between these forms is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents, solvent polarity, temperature, and pH.[4][5] The distinct electronic and steric profiles of each tautomer can lead to significant differences in their reactivity, lipophilicity, hydrogen bonding capabilities, and ultimately, their affinity for biological targets.[6] Consequently, a thorough understanding of the tautomeric landscape is indispensable for the development of imidazole-based therapeutics.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The Gibbs free energy difference (ΔG) between the tautomers is related to KT by the equation ΔG = -RT ln(KT). These values are crucial for predicting the predominant tautomeric form under specific conditions.

Substituent Effects

The electronic properties of substituents on the imidazole ring play a critical role in determining the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the tautomers through inductive and resonance effects. For instance, in 4(5)-nitroimidazole, the tautomer with the nitro group at the 4-position is significantly favored over the 5-nitro tautomer, with a reported tautomeric ratio of approximately 400:1.[3] This preference can be attributed to the strong electron-withdrawing nature of the nitro group.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can profoundly influence the tautomeric equilibrium.[5] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, computational studies on 2-phenylimidazole derivatives show that while there is a notable energy difference between tautomers in the gas phase, this difference is significantly reduced in a polar solvent like DMSO, suggesting a more balanced population of both tautomers in solution.[7]

The following tables summarize representative quantitative data on the tautomeric equilibria of substituted imidazoles from computational and experimental studies.

Table 1: Calculated Relative Energies and Tautomeric Equilibrium Constants of Substituted Imidazoles

| Compound | Tautomer 1 | Tautomer 2 | Method | Solvent | ΔE (kcal/mol) | ΔG (kcal/mol) | KT | Reference |

| 4(5)-Methylimidazole | 4-Methyl-1H-imidazole | 5-Methyl-1H-imidazole | DFT | Gas Phase | 0.5 | - | - | [8] |

| 4(5)-Nitroimidazole | 4-Nitro-1H-imidazole | 5-Nitro-1H-imidazole | PM3 | Water | - | - | ~400 | [3] |

| 2-Phenyl-1H-imidazol-4-yl)methanol | Tautomer I | Tautomer II | B3LYP/6-31G(d,p) | Gas Phase | 0.645 - 1.415 | - | - | [7] |

| 2-Phenyl-1H-imidazole-5-carbaldehyde | Tautomer I | Tautomer II | B3LYP/6-31G(d,p) | Gas Phase | 2.510 - 3.059 | - | - | [7] |

| 2-Phenyl-1H-imidazole-5-carbaldehyde | Tautomer I | Tautomer II | B3LYP/6-31G(d,p) | DMSO | < 1.20 | - | - | [7] |

| Histidine (neutral) | Nτ-H (N1-H) | Nπ-H (N3-H) | NMR | Water | - | - | ~4 | [9] |

Note: Tautomer I and II designations are as defined in the source literature. KT is presented as the ratio of the more stable tautomer to the less stable one.

Table 2: Microscopic pKa Values of Histidine Tautomers

| Compound | Tautomer | Microscopic pKa | Reference |

| L-Histidine | N1-H | 6.73 | [10] |

| L-Histidine | N3-H | 6.12 | [10] |

Experimental Protocols

The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for the qualitative and quantitative analysis of tautomers in solution. If the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted imidazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) to a known concentration (typically 5-10 mg/mL). The choice of solvent is critical as it can influence the equilibrium.

-

1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts and integrals of the imidazole ring protons and any substituent protons that are sensitive to the tautomeric state. The N-H proton signal may be broad due to exchange.

-

13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly diagnostic of the tautomeric form.[6] For example, the difference in chemical shifts between C4 and C5 can be a reliable indicator of the predominant tautomer.[4]

-

Quantitative Analysis: For non-exchangeable protons, the ratio of the integrals of signals corresponding to each tautomer directly reflects their relative populations. This allows for the calculation of the equilibrium constant, KT.

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric exchange. At low temperatures, the exchange may be slowed sufficiently to observe separate signals for each tautomer, while at higher temperatures, coalescence of these signals may occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) to a known concentration.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity. The appearance of new bands or isosbestic points can indicate a shift in the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

-

Structure Generation: Build the three-dimensional structures of all possible tautomers of the substituted imidazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Solvent Effects: Incorporate the influence of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to predict tautomeric preferences in solution.

-

Relative Energy and Population Calculation: Calculate the relative Gibbs free energies (ΔG) between the tautomers to predict the equilibrium constant (KT) and the Boltzmann population of each tautomer at a given temperature.

-

NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to predict 13C and 1H NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms.[4]

Visualization of Tautomerism in Action

The dynamic nature of imidazole tautomerism is central to its role in various chemical and biological processes. The following diagrams, generated using the DOT language, illustrate two key examples.

Allosteric Control of Tautomerism and Reactivity

Recent research has demonstrated the development of an artificial molecular device where the binding of a chloride ion to a remote urea binding site triggers a conformational cascade, which in turn modulates the tautomeric equilibrium and reactivity of a distal imidazole moiety.[11][12][13] This represents a sophisticated example of allosteric regulation.

Histidine Tautomerism in the Serine Protease Catalytic Triad

The catalytic triad (Ser-His-Asp) is a classic example of enzymatic catalysis, where the histidine residue acts as a general acid-base catalyst.[14][15][16] The ability of the histidine imidazole ring to exist in different protonation and tautomeric states is crucial for its function as a proton shuttle during peptide bond hydrolysis.[17][18]

Conclusion

The tautomerism of substituted imidazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the design and development of novel imidazole-containing drugs and chemical probes. The integration of advanced spectroscopic techniques, particularly NMR, with high-level computational methods provides a powerful toolkit for the detailed characterization of these systems. As demonstrated, the ability to predict and control imidazole tautomerism opens up new avenues for modulating molecular reactivity and designing sophisticated functional molecules. Future research will likely focus on further refining predictive models and applying this knowledge to the design of next-generation therapeutics with enhanced efficacy and selectivity.

References

- 1. Tautomerism, acid-base equilibria, and H-bonding of the six histidines in subtilisin BPN′ by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. purkh.com [purkh.com]

- 9. pnas.org [pnas.org]

- 10. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer [ideas.repec.org]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 16. Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

2-Methyl-4-phenyl-1H-imidazole: A Versatile Scaffold for Complex Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that has emerged as a valuable and versatile building block in the synthesis of a wide array of complex molecules. Its unique structural features, including the presence of multiple reaction sites and the ability to participate in various chemical transformations, make it an attractive starting material for the development of novel compounds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds and functional materials.

Physicochemical Properties and Safety Information

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol [1] |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 174-175 °C |

| Boiling Point | 396.2 °C[2] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

| CAS Number | 13739-48-5 |